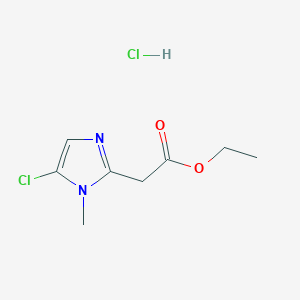
2-(5-氯-1-甲基-1H-咪唑-2-基)乙酸乙酯盐酸盐
描述
“Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of “ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride” includes an imidazole ring, which contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride” include a molecular weight of 239.1 . It is a powder at room temperature . The compound’s InChI code is 1S/C8H11ClN2O2.ClH/c1-3-13-8(12)4-7-10-5-6(9)11(7)2;/h5H,3-4H2,1-2H3;1H .
科学研究应用
医药合成
咪唑衍生物由于其广泛的生物活性,是许多医药药物的基础结构。 2-(5-氯-1-甲基-1H-咪唑-2-基)乙酸乙酯盐酸盐可以作为合成具有抗菌、抗分枝杆菌、抗炎和抗肿瘤特性的药物的前体 。其结构灵活,可用于开发新型治疗剂。
抗病毒研究
咪唑环存在于具有显著抗病毒活性的化合物中。 该化合物可用于合成抗病毒剂,特别是作为药物活性位点的一部分,与病毒蛋白相互作用 。
农业化学品
在农业中,咪唑衍生物用于制造杀菌剂和杀虫剂。 2-(5-氯-1-甲基-1H-咪唑-2-基)乙酸乙酯盐酸盐可能参与开发保护作物免受真菌感染和害虫侵害的新化合物 。
抗氧化潜力
咪唑化合物已被评估其抗氧化潜力。 该特定衍生物可以合成并测试其清除自由基的能力,这对于防止生物系统中氧化应激相关的损伤非常有价值 。
材料科学
咪唑衍生物在材料科学中也很重要,特别是在合成聚合物和先进材料中。 该化合物可用于赋予新材料特定的性质,例如热稳定性或导电性 。
催化
由于存在氮原子,咪唑衍生物可以在催化反应中充当配体。 2-(5-氯-1-甲基-1H-咪唑-2-基)乙酸乙酯盐酸盐可用于开发用于有机合成反应的新型催化剂 。
分析化学
在分析化学中,咪唑衍生物可以由于其独特的化学性质而用作 pH 指示剂或色谱分析中的组分。 该化合物可能是用于检测或量化其他物质的新型分析方法的一部分 。
生物化学研究
咪唑环是许多生物活性分子(如组氨酸和组胺)结构的一部分。 该衍生物可用于生物化学研究以研究酶机制或作为天然存在的生物活性分子的模拟物 。
安全和危害
The safety information for “ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride” includes hazard statements H315, H319, H335, which indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
未来方向
The future directions for “ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride” and similar compounds could involve further exploration of their synthesis methods and biological activities. Given the wide range of activities exhibited by imidazole derivatives, these compounds could be of interest in the development of new drugs .
作用机制
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, it may interact with other biomolecules such as nucleic acids, affecting processes like DNA replication and transcription.
Cellular Effects
The effects of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride on cellular processes are profound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound has been shown to modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . This modulation can result in changes in the expression of genes related to cell cycle regulation and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes alterations in glycolysis and oxidative phosphorylation, affecting the overall energy balance of the cell.
Molecular Mechanism
At the molecular level, ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its interaction with cytochrome P450 enzymes involves binding to the heme group, which can either block or enhance the enzyme’s catalytic function . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and effects of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride over time have been studied in various laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that the compound’s effects on cellular function can vary, with some effects becoming more pronounced with prolonged exposure. For example, chronic exposure to the compound can lead to sustained inhibition of certain enzymes, resulting in long-term changes in cellular metabolism and function.
Dosage Effects in Animal Models
In animal models, the effects of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes.
Metabolic Pathways
Ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. The compound’s metabolism can also affect the overall pharmacokinetics and pharmacodynamics of the compound, influencing its efficacy and safety profile.
Transport and Distribution
The transport and distribution of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetate hydrochloride is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . In the nucleus, it can interact with transcription factors and other regulatory proteins, influencing gene expression. In the mitochondria, it can affect metabolic processes and energy production, contributing to its overall cellular effects.
属性
IUPAC Name |
ethyl 2-(5-chloro-1-methylimidazol-2-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2.ClH/c1-3-13-8(12)4-7-10-5-6(9)11(7)2;/h5H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSKLTDSVRSQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(N1C)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




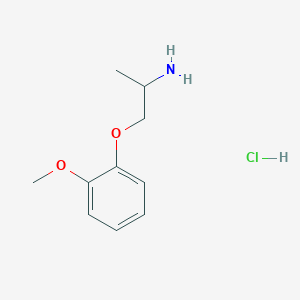


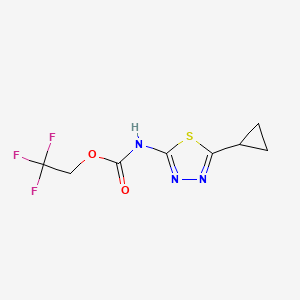
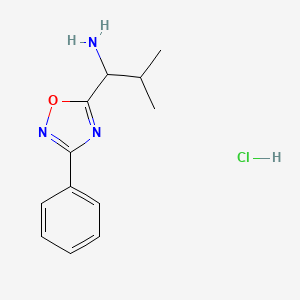
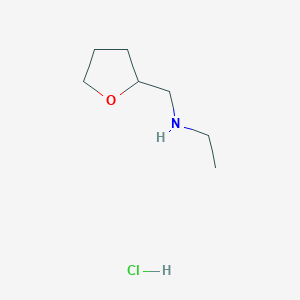
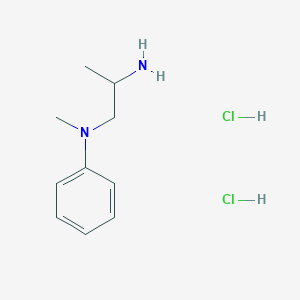

![2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1372013.png)

![2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1372015.png)
![2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372016.png)
![4-[(Tert-butylamino)methyl]phenol hydrochloride](/img/structure/B1372018.png)